molecular formula C14H17NO3S B4994933 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4994933
M. Wt: 279.36 g/mol
InChI Key: RCASCYGHFPRADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C14H15NO3S. This compound features a bicyclo[2.2.1]heptane core, which is a common structural motif in organic chemistry, and a thiophene ring, which is known for its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with thiophen-2-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclo[2.2.1]heptane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a rigid bicyclo[2.2.1]heptane core and an aromatic thiophene ring. This dual structural feature allows it to participate in a diverse range of chemical reactions and biological interactions, making it a versatile compound in various fields of research .

Properties

IUPAC Name

3-(thiophen-2-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-13(15-7-10-2-1-5-19-10)11-8-3-4-9(6-8)12(11)14(17)18/h1-2,5,8-9,11-12H,3-4,6-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCASCYGHFPRADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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